Threonic acid

Overview

Description

Threonic acid is a sugar acid derived from threose. The L-isomer of this compound is a metabolite of ascorbic acid (vitamin C). It is known for its potential in various biological and chemical applications, including its role in the treatment of androgenic alopecia due to its ability to inhibit DKK1 expression in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

Threonic acid can be synthesized using L-ascorbic acid as a raw material. The process involves the use of hydrogen peroxide as a catalyst and a metal hydroxide salifying agent. The reaction is carried out at temperatures between 0-40°C for 3-6 hours. After the reaction, molecular oxygen is removed from the solution, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the preparation of L-threonic acid often involves the oxidation of L-ascorbic acid with hydrogen peroxide. The reaction is facilitated by the addition of a metal hydroxide salifying agent, which shortens the reaction time and enhances the yield. The resulting product is then purified through crystallization or desalting processes .

Chemical Reactions Analysis

Types of Reactions

Threonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in various fields.

Common Reagents and Conditions

Reduction: Specific reducing agents can be used to convert this compound into its reduced forms, although detailed conditions are less commonly documented.

Substitution: Metal hydroxides are used in substitution reactions to form salts of this compound, such as calcium L-threonate.

Major Products Formed

The primary product formed from the oxidation of ascorbic acid is L-threonic acid. Additionally, various salts of this compound, such as calcium L-threonate and magnesium L-threonate, are produced through substitution reactions .

Scientific Research Applications

Threonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: this compound is studied for its role in biological systems, particularly as a metabolite of vitamin C.

Medicine: Research has shown that L-threonic acid can inhibit DKK1 expression, making it a potential treatment for androgenic alopecia.

Mechanism of Action

The mechanism of action of threonic acid involves its role as a metabolite of ascorbic acid. It enhances the absorption and utilization of vitamin C in the body. In the case of magnesium L-threonate, it has been shown to raise magnesium levels in the brain and neurons, potentially improving cognitive functions by activating NMDA receptors and increasing synaptic density .

Comparison with Similar Compounds

Threonic acid can be compared with other sugar acids and derivatives:

Gluconic acid: Another sugar acid derived from glucose, used in food and pharmaceutical industries.

Ascorbic acid: A well-known vitamin with antioxidant properties, from which this compound is derived.

Glycolic acid: An alpha-hydroxy acid used in skincare products for its exfoliating properties.

Biological Activity

Threonic acid, also known as L-threonic acid, is a sugar acid that serves as a metabolite of vitamin C (ascorbic acid). Its biological activities have garnered attention for their potential implications in various health-related fields, including bone health, neurobiology, and metabolic processes. This article explores the biological activity of this compound, highlighting key research findings, case studies, and pharmacological implications.

1. Pharmacokinetics and Safety

A study on calcium L-threonate, a salt form of L-threonic acid, demonstrated its safety and pharmacokinetic profile in healthy subjects. The research indicated that calcium L-threonate was well tolerated, with no serious adverse events reported. The maximum concentration () was reached at approximately 2 hours post-administration, with a half-life () of around 2.5 hours. Notably, the absorption of L-threonate was enhanced when taken with food, and cumulative urinary excretion over 24 hours represented about 5.9% of the administered dose .

Table 1: Pharmacokinetic Parameters of Calcium L-Threonate

| Dose (mg) | (mg/L) | AUC (h·mg/L) | (h) | (h) |

|---|---|---|---|---|

| 675 | 15.5 | 77.7 | 2.0 | 2.5 |

| 2025 | 42.8 | 220.9 | 2.0 | 2.5 |

| 4050 | Not specified | Not specified | Not specified | Not specified |

2. Role in Bone Health

L-threonic acid has been implicated in promoting bone health through its influence on vitamin C metabolism. It has been shown to enhance the uptake of ascorbic acid in human T-lymphoma cells, which is crucial for osteoblast formation and collagen synthesis . This property suggests that L-threonate may play a significant role in mineralization processes within bone tissue.

Case Study: Osteoporosis Treatment

In preclinical studies, L-threonate was found to inhibit the expression of DKK1 (Dickkopf-related protein 1), which negatively regulates bone formation. This inhibition suggests potential therapeutic applications for osteoporosis treatment by promoting osteoblast activity and enhancing bone density .

3. Neurobiological Effects

L-threonic acid has also been studied for its neurobiological effects, particularly in relation to attention-deficit/hyperactivity disorder (ADHD). A clinical trial involving L-Threonic Acid Magnesium Salt (LTAMS) indicated significant improvements in ADHD symptoms among participants after supplementation over a period of up to 12 weeks. Approximately 47% of subjects showed clinical response based on standardized measures .

Table 2: Clinical Outcomes from LTAMS Supplementation

| Measure | Baseline Score | Post-Supplementation Score | Improvement (%) |

|---|---|---|---|

| CGI-Improvement Score | Varies | ≤2 | Significant |

| AISRS Total Reduction | Varies | ≥25 | Significant |

| Shifting Subscale (BRIEF) | Varies | Improved | Significant |

4. Cognitive Enhancement

Research has shown that magnesium L-threonate (Magtein®), a compound derived from L-threonic acid, can enhance cognitive functions by increasing magnesium levels in the brain. Studies demonstrated that Magtein® improved memory and learning capabilities in both young and elderly rodent models by activating NMDA receptors, which are essential for synaptic plasticity and memory formation .

5. Metabolic Effects and Dietary Sources

This compound is also recognized for its presence in various foods such as fruit juices and processed meats, highlighting its role as a dietary component that can influence metabolic processes related to vitamin C utilization . Its ability to stimulate ascorbic acid uptake further emphasizes its importance in nutrition and health.

Properties

IUPAC Name |

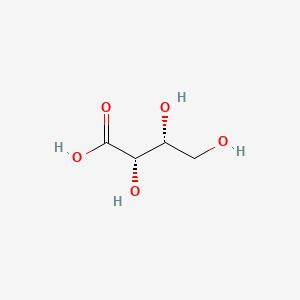

(2S,3R)-2,3,4-trihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJQSOTBSSVTP-GBXIJSLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192337 | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20246-26-8, 3909-12-4 | |

| Record name | (2S,3R)-2,3,4-Trihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3909-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003909124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Threonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Threonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THREONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTD0MI8XRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.